
trans-Decahydroquinoline
Overview
Description
trans-Decahydroquinoline is a bicyclic organic compound that belongs to the class of quinolines. It is characterized by its decahydro structure, which means it is fully saturated with hydrogen atoms. This compound is notable for its stereochemistry, with specific configurations at the 4a and 8a positions, making it a chiral molecule. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Decahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient hydrogenation of quinoline derivatives under controlled conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
trans-Decahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated bicyclic amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated bicyclic amines.
Substitution: N-alkyl or N-acyl derivatives of decahydroquinoline.
Scientific Research Applications
trans-Decahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-Decahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene: This compound shares a similar bicyclic structure but differs in its functional groups and stereochemistry.
γ-Muurolene: Another bicyclic compound with a different arrangement of carbon atoms and functional groups.
Uniqueness
trans-Decahydroquinoline is unique due to its specific stereochemistry and the presence of a nitrogen atom in its bicyclic structure. This makes it a valuable compound for the synthesis of chiral molecules and for studying stereochemical effects in chemical reactions.
Properties
CAS No. |
22160-37-8 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m0/s1 |
InChI Key |
POTIYWUALSJREP-DTWKUNHWSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CCCN2 |
Canonical SMILES |
C1CCC2C(C1)CCCN2 |
Origin of Product |
United States |
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